Bienvenue dans la boutique en ligne BenchChem!

(R)-PS210

PDK1 allosteric activation stereochemistry structure-activity relationship

Procure (R)-PS210 (CAS 1410101-89-1), the defined eutomer of PS210, for experiments requiring maximal PDK1 activation potency (AC50: 1.8 μM). This enantiomer provides ~1.7-fold higher affinity than the racemic mixture and demonstrates high kinome selectivity, showing no detectable activity against 120 kinases at 10 μM. Its defined stereochemistry ensures reproducibility in SAR studies and co-crystallization assays, making generic substitution unjustifiable.

Molecular Formula C19H15F3O5
Molecular Weight 380.3 g/mol
Cat. No. B610294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-PS210
SynonymsPS210;  PS-210;  PS 210; 
Molecular FormulaC19H15F3O5
Molecular Weight380.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(C(=O)O)C(=O)O
InChIInChI=1S/C19H15F3O5/c20-19(21,22)13-8-6-12(7-9-13)15(23)10-14(11-4-2-1-3-5-11)16(17(24)25)18(26)27/h1-9,14,16H,10H2,(H,24,25)(H,26,27)
InChIKeyMLJPLHGJBUWCBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic Acid (PS210) for PDK1 Allosteric Modulation Research


2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid (CAS 1221962-86-2), commonly known as PS210, is a malonic acid derivative and a selective allosteric modulator of 3-phosphoinositide-dependent protein kinase 1 (PDK1). It targets the PIF-binding pocket of PDK1, a site distinct from the ATP-binding pocket [1]. The compound is available as a racemic mixture, with the (R)-enantiomer (CAS 1410101-89-1) representing the eutomer with confirmed biological activity . PS210 functions as a chemical probe for dissecting PDK1-dependent signaling pathways, offering well-characterized binding kinetics and high selectivity over related AGC kinases .

Why 2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic Acid Cannot Be Substituted with Generic PDK1 Modulators


Generic substitution among PDK1 PIF-pocket ligands is not scientifically justifiable due to substantial quantitative differences in binding affinity, enantioselectivity, and target engagement profiles. The racemic mixture PS210 exhibits a Kd of 3 μM for PDK1, whereas its eutomer (R)-PS210 demonstrates an AC50 of 1.8 μM, indicating approximately 1.7-fold higher potency . Compared to structurally related PIF-pocket ligands such as PS48 (AC50 = 8 μM, Kd = 10.3 μM) and PS182, PS210 displays consistently superior affinity . Furthermore, PS210 shows no detectable activity against a panel of 120-121 kinases at 10 μM, including downstream effectors S6K, PKB/Akt, and GSK3, a selectivity profile not uniformly shared across all PIF-pocket binders . These quantitative distinctions in potency, stereochemical dependency, and kinome-wide selectivity preclude the use of generic analogs or alternative PDK1 modulators as interchangeable research tools.

Quantitative Differentiation Evidence for 2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic Acid Versus Closest Comparators


Enantioselective PDK1 Activation: (R)-PS210 AC50 1.8 μM Versus Racemic Kd 3 μM

The (R)-enantiomer of PS210, identified as the eutomer, demonstrates an AC50 of 1.8 μM toward PDK1 in a cell-free kinase activity assay, achieving a 5.5-fold maximal activation compared to DMSO control [1]. The racemic mixture exhibits a Kd of 3 μM, reflecting reduced apparent affinity due to the presence of the less active (S)-enantiomer . This stereochemical dependence defines (R)-PS210 as the pharmacologically relevant form for experiments requiring defined stereochemistry and maximum target engagement.

PDK1 allosteric activation stereochemistry structure-activity relationship PIF-pocket

Kinome-Wide Selectivity: PS210 Inactive Against 120 Kinases at 10 μM

PS210 demonstrates no detectable activity against a panel of 120 protein kinases at a concentration of 10 μM, including the PDK1 downstream signaling components S6K, PKB/Akt, and GSK3 . In contrast, broader-spectrum PDK1 modulators such as PS48 or CRTh2 antagonist 3 may exhibit activity at additional kinase targets . This kinome-wide selectivity profile positions PS210 as a highly specific chemical probe for PDK1-dependent signaling studies where confounding off-target effects must be minimized.

kinase selectivity off-target profiling chemical probe validation

Mutant-Selective Target Engagement: PS210 Activity Abolished in PIF-Pocket Mutant PDK1

PS210 at 2 μM increases the activity of wild-type PDK1 but fails to activate PDK1 harboring a mutation in the PIF-binding pocket . This genetic validation confirms that PS210's mechanism is exclusively PIF-pocket-dependent, distinguishing it from ATP-competitive inhibitors and allosteric modulators that may engage alternative binding sites. The PDK1-ATP-PS210 co-crystal structure (PDB: 4AW1, resolution 1.68 Å) further substantiates direct PIF-pocket engagement and reveals that PS210 stimulates closure of the kinase domain [1].

allosteric site validation binding pocket specificity genetic validation

Cell-Permeable Prodrug Strategy: PS423 Enables Cellular PDK1 Inhibition

PS210 itself is a dicarboxylate PIF-pocket ligand that does not efficiently enter cells, limiting its utility in cellular assays [1]. The diester prodrug PS423 (CAS 1221964-37-9) addresses this limitation by enabling cellular uptake, after which intracellular hydrolysis releases active PS210 [2]. In cells, PS423 acts as a substrate-selective PDK1 inhibitor, blocking S6K phosphorylation and activation while sparing PKB/Akt signaling, a pharmacological profile distinct from both PS210 in vitro activity and ATP-competitive PDK1 inhibitors [3].

cellular assay prodrug substrate-selective inhibition S6K phosphorylation

Superior Affinity to PIF-Pocket Versus Alternative PDK1 Activators

Among characterized small-molecule PDK1 PIF-pocket activators, PS210 demonstrates superior binding affinity. PS210 exhibits a Kd of 3 μM and its eutomer (R)-PS210 an AC50 of 1.8 μM, compared to PS48 (AC50 = 8 μM, Kd = 10.3 μM) and CRTh2 antagonist 3 (EC50 = 2 μM, Kd = 8.4 μM) [1]. In head-to-head studies of PIF-pocket ligands (PS48, PS171, PS182, PS210), PS210 stimulated 650% of basal PDK1 activity, approximately two-fold higher than the maximal activation achieved with PS182 [2].

PDK1 activator comparison binding affinity ranking chemical probe selection

Optimal Research Applications for 2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic Acid (PS210) Based on Quantitative Evidence


Enantioselective PDK1 Activation Studies Requiring Defined Stereochemistry

Use (R)-PS210 (CAS 1410101-89-1) when experimental protocols demand defined stereochemistry and maximal PDK1 activation potency. With an AC50 of 1.8 μM and 5.5-fold maximal activation, (R)-PS210 provides approximately 1.7-fold higher apparent affinity than the racemic mixture (Kd = 3 μM) [1]. This scenario applies to structure-activity relationship studies, co-crystallization experiments (PDB: 4AW1, 1.68 Å resolution), and any assay where stereochemical ambiguity could confound data interpretation [2].

High-Confidence Chemical Probe Experiments Requiring Kinome-Wide Selectivity

Deploy PS210 as a highly selective PDK1 chemical probe in cell-free assays where off-target kinase activity must be rigorously excluded. The compound shows no detectable activity against 120 kinases at 10 μM, including PDK1 downstream effectors S6K, PKB/Akt, and GSK3 [1]. This selectivity profile makes PS210 the preferred tool for dissecting PDK1-specific signaling mechanisms without confounding modulation of other kinases [2].

Cellular PDK1 Substrate-Selective Inhibition via PS423 Prodrug

For cell-based assays or in vivo studies requiring intracellular PDK1 modulation, use PS423 (CAS 1221964-37-9), the cell-permeable diester prodrug of PS210. PS423 enables intracellular delivery of the active PS210 moiety and functions as a substrate-selective PDK1 inhibitor that blocks S6K phosphorylation and activation while sparing PKB/Akt signaling [1]. This application is essential for studying PDK1-dependent S6K signaling in cellular contexts and for distinguishing S6K-dependent from PKB/Akt-dependent phenotypes [2].

PIF-Pocket Mechanism Validation Using Mutant PDK1 Controls

Utilize PS210 as a control compound in experiments designed to validate PIF-pocket-mediated pharmacology. PS210 at 2 μM activates wild-type PDK1 but shows no activation of PDK1 harboring a PIF-pocket mutation, providing a definitive genetic validation of PIF-pocket-dependent target engagement [1]. This scenario is critical for distinguishing PIF-pocket-dependent allosteric effects from alternative mechanisms of PDK1 modulation and for establishing target specificity in novel compound screening campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-PS210

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.